molecular formula C21H15FN4O3 B2554189 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide CAS No. 850931-14-5

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

Cat. No. B2554189
CAS RN: 850931-14-5
M. Wt: 390.374
InChI Key: SQLYMDWRVNLJAQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, which is a part of the given compound, are a class of organic compounds that have attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It contains an imidazo[1,2-a]pyridine core, which is a bicyclic structure with three nitrogen atoms. It also has a 4-fluorophenyl group and a 4-nitrobenzamide group attached to the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Anticancer Activity

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has been investigated for its potential as an anticancer agent. Studies suggest that it exhibits biological activity against certain types of cancer cells. Researchers are exploring its mechanisms of action and potential use in targeted therapies .

Drug Design and Optimization

Medicinal chemists are intrigued by the pyrrolidine ring present in this compound. Its sp3-hybridization, stereochemistry, and three-dimensional coverage contribute to its pharmacophore space. Researchers can explore modifications to enhance its drug-like properties and optimize its biological profile .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c1-13-10-11-25-18(12-13)23-19(14-2-6-16(22)7-3-14)20(25)24-21(27)15-4-8-17(9-5-15)26(28)29/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLYMDWRVNLJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

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